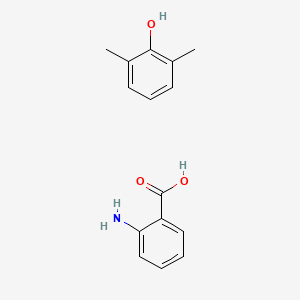

2-Aminobenzoic acid;2,6-dimethylphenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Aminobenzoic acid: and 2,6-dimethylphenol are two distinct organic compounds with significant roles in various scientific and industrial applications It is characterized by a benzene ring substituted with an amino group and a carboxylic acid group

Métodos De Preparación

2-Aminobenzoic acid: can be synthesized through the Hofmann rearrangement of phthalimide. This involves the reaction of phthalimide with bromine in the presence of a strong base like sodium hydroxide, resulting in the formation of 2-aminobenzoic acid . Industrially, it is produced by the hydrolysis of isatoic anhydride.

2,6-Dimethylphenol: is primarily produced by the methylation of phenol using methanol in the presence of a solid acid catalyst. This gas-phase catalytic reaction is highly efficient and results in a high purity product . Industrial production often involves the use of a fluidized bed of iron-chromium mixed oxide catalyst to ensure optimal reaction conditions .

Análisis De Reacciones Químicas

2-Aminobenzoic acid: undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinonoid structures.

Reduction: It can be reduced to form 2-aminobenzyl alcohol.

Substitution: It can undergo diazotization to form diazonium salts, which can further react to form various aromatic compounds.

Common reagents used in these reactions include bromine, sodium hydroxide, and hydrochloric acid. Major products formed include isatoic anhydride and various dyes.

2,6-Dimethylphenol: is known for its susceptibility to oxidative coupling, leading to the formation of polymers and dimers. It can also react with ammonia to form 2,6-dimethylaniline . The methylation reaction with methanol is a key reaction for its synthesis.

Aplicaciones Científicas De Investigación

2-Aminobenzoic acid: is widely used in the synthesis of dyes, perfumes, and pharmaceuticals. It serves as a precursor for the synthesis of saccharin and is also used in the production of corrosion inhibitors . In biological research, it plays a role in the biosynthesis of tryptophan and its derivatives .

2,6-Dimethylphenol: is used in the production of polyphenylene ether polymers, which are important in the manufacture of various plastic products. It is also used in the synthesis of antioxidant compounds and has applications in the production of medical equipment and automotive parts .

Mecanismo De Acción

2-Aminobenzoic acid: exerts its effects through its role as a precursor in various biosynthetic pathways. It is involved in the synthesis of tryptophan, an essential amino acid, and its derivatives. The molecular targets include enzymes involved in the shikimate pathway .

2,6-Dimethylphenol: acts as a monomer in the polymerization process to form polyphenylene ether polymers. Its phenolic structure allows it to participate in oxidative coupling reactions, leading to the formation of high molecular weight polymers .

Comparación Con Compuestos Similares

2-Aminobenzoic acid: is similar to other aminobenzoic acids such as 3-aminobenzoic acid and 4-aminobenzoic acid. its unique position of the amino group at the ortho position relative to the carboxylic acid group gives it distinct chemical properties and reactivity .

2,6-Dimethylphenol: is one of the six isomers of xylenol. Its unique structure with methyl groups at the 2 and 6 positions makes it particularly suitable for the production of polyphenylene ether polymers, distinguishing it from other isomers like 2,4-dimethylphenol and 3,5-dimethylphenol .

Propiedades

Número CAS |

63898-92-0 |

|---|---|

Fórmula molecular |

C15H17NO3 |

Peso molecular |

259.30 g/mol |

Nombre IUPAC |

2-aminobenzoic acid;2,6-dimethylphenol |

InChI |

InChI=1S/C8H10O.C7H7NO2/c1-6-4-3-5-7(2)8(6)9;8-6-4-2-1-3-5(6)7(9)10/h3-5,9H,1-2H3;1-4H,8H2,(H,9,10) |

Clave InChI |

DAZVCGSIFZROBS-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(=CC=C1)C)O.C1=CC=C(C(=C1)C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Thiophen-2-yl)[4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]methanone](/img/structure/B14482764.png)

![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)

![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)